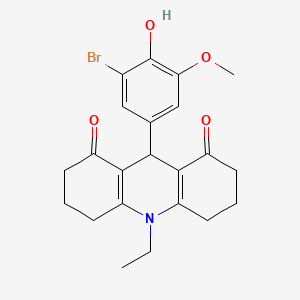
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
概要
説明
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, a methoxy group, and an ethyl group attached to a decahydroacridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions, often using hydroxyl and methoxy reagents under basic conditions.
Formation of Decahydroacridine Core: The decahydroacridine core is synthesized through a cyclization reaction involving appropriate precursors, such as aniline derivatives and cyclic ketones, under acidic or basic conditions.
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, leading to the formation of debrominated or reduced acridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized acridine derivatives.
Reduction: Debrominated or reduced acridine derivatives.
Substitution: Amino or thio-substituted acridine derivatives.
科学的研究の応用
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
作用機序
The mechanism of action of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its specific combination of functional groups and the decahydroacridine core. This unique structure imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. The presence of the ethyl group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.
特性
IUPAC Name |
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO4/c1-3-24-14-6-4-8-16(25)20(14)19(21-15(24)7-5-9-17(21)26)12-10-13(23)22(27)18(11-12)28-2/h10-11,19,27H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAACYEFMZDTNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC(=C(C(=C4)Br)O)OC)C(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3511333.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3511351.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-bromo-5-nitrophenyl)hydrazone]](/img/structure/B3511359.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3511365.png)
![3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3511367.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3511375.png)
![N-cyclohexyl-4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3511388.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3511392.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide](/img/structure/B3511405.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3511413.png)

![5-benzyl-2-{[3-(2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B3511423.png)
![5-{3-allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3511427.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(1-naphthylamino)sulfonyl]phenyl}acetamide](/img/structure/B3511435.png)
